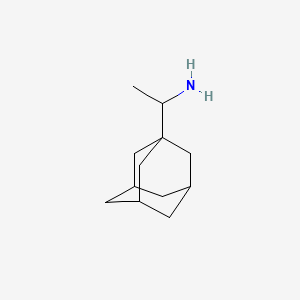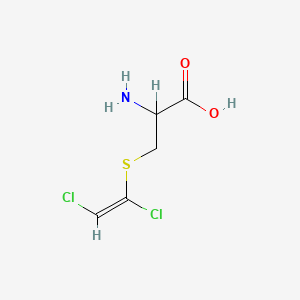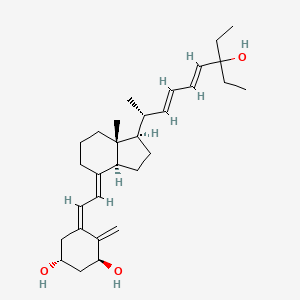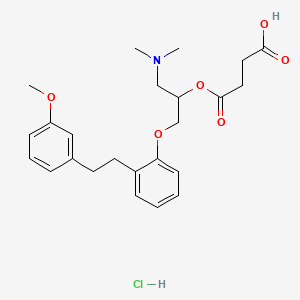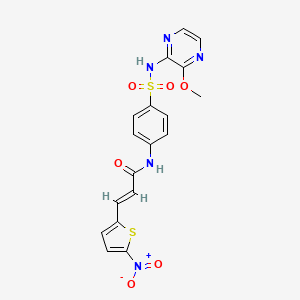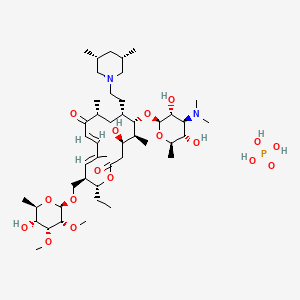![molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BTCP maleate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine transporter inhibitors and phencyclidine analogs.
Biology: BTCP maleate is used in studies investigating the role of dopamine transporters in neurological processes and disorders.
Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like Parkinson’s disease and schizophrenia.
Industry: BTCP maleate is used in the development of new pharmaceuticals targeting dopamine transporters.
Vorbereitungsmethoden
The synthesis of BTCP maleate involves several steps:
Formation of the benzothiophenyl group: This is typically achieved through a Friedel-Crafts acylation reaction, where benzothiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Cyclohexylation: The benzothiophenyl group is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to form the cyclohexyl derivative.
Piperidine introduction: The cyclohexyl derivative is then reacted with piperidine in the presence of a base to form the final BTCP structure.
Maleate formation: The final step involves the reaction of BTCP with maleic acid to form BTCP maleate.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
BTCP maleate undergoes several types of chemical reactions:
Oxidation: BTCP maleate can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of BTCP maleate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BTCP maleate.
Wirkmechanismus
BTCP maleate exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting this transporter, BTCP maleate increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine transporter inhibitors like cocaine and methylphenidate .
Vergleich Mit ähnlichen Verbindungen
BTCP maleate is unique in its structure due to the presence of the benzothiophenyl group, which distinguishes it from other phencyclidine analogs. Similar compounds include:
Phencyclidine: Lacks the benzothiophenyl group and has a different pharmacological profile.
Ketamine: Another phencyclidine analog with anesthetic properties but different structural features.
Methoxetamine: A derivative of ketamine with similar effects but distinct structural modifications.
BTCP maleate’s unique structure and potent dopamine transporter inhibition make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H29NO4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
AMTYJSWZECGJOO-BTJKTKAUSA-N |
Isomerische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Synonyme |
1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




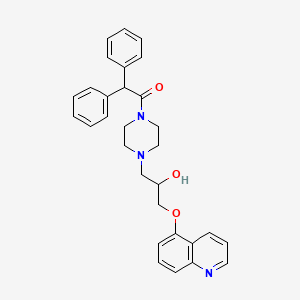
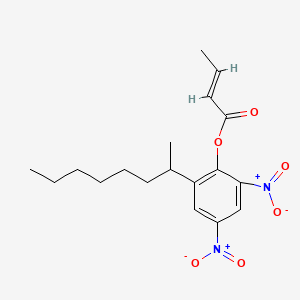
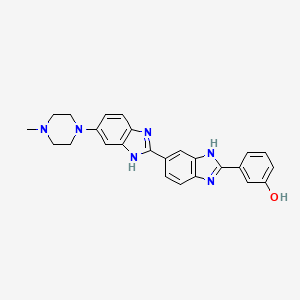
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)

